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Cat. No.: B15554618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cy5 Picolyl Azide is a state-of-the-art fluorescent probe designed for the precise and

efficient labeling of biomolecules in complex biological systems, including neuronal cultures

and tissues. This water-soluble, far-red fluorescent dye is an analog of Cy5, making it

compatible with a wide range of common fluorescence imaging instruments.[1] Its key

innovation lies in the incorporation of a picolyl azide moiety, which acts as a copper-chelating

group. This feature significantly accelerates the rate of the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3]

The enhanced kinetics of this "chelation-assisted" CuAAC allows for successful labeling with

substantially lower concentrations of the copper catalyst, which is often cytotoxic.[3] This

increased biocompatibility is a major advantage for live-cell imaging in sensitive preparations

like primary neuronal cultures.[4] Applications in neuroscience range from the site-specific

labeling of cell-surface proteins to the metabolic incorporation of labels into newly synthesized

proteins and glycans, enabling detailed studies of neuronal architecture, protein trafficking, and

synaptic dynamics, particularly with advanced super-resolution microscopy techniques.[5][6]

Key Applications in Neuroscience
High-Resolution Imaging of Synaptic Proteins: Enables precise localization of pre- and post-

synaptic proteins to understand synaptic architecture and molecular organization. The
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brightness and photostability of the Cy5 fluorophore are ideal for super-resolution techniques

like Stochastic Optical Reconstruction Microscopy (STORM).[6]

Live-Cell Imaging of Neuronal Processes: The enhanced biocompatibility of the chelation-

assisted click reaction allows for dynamic tracking of proteins and other biomolecules on the

surface of live neurons with minimal perturbation.[3][4]

Metabolic Labeling and Pulse-Chase Experiments: By introducing alkyne-modified metabolic

precursors (e.g., non-canonical amino acids or sugars) to neurons, newly synthesized

biomolecules can be tagged with Sulfo-Cy5 Picolyl Azide to visualize protein synthesis,

trafficking, and turnover.[5][7]

Tracking Receptor Trafficking and Internalization: Provides a powerful tool to study the

dynamic movement of neurotransmitter receptors on the neuronal surface, their

internalization, and their trafficking through endosomal pathways, which are critical for

synaptic plasticity.

Quantitative Data Summary
The use of picolyl azide chemistry offers significant quantitative advantages over conventional

azide probes in biomolecular labeling.
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Parameter
Conventional
Azide

Sulfo-Cy5
Picolyl Azide

Fold
Improvement

Reference

Relative Labeling

Yield (On Cells)
1x 2.7x - 25x 2.7 - 25 [4]

Signal-to-Noise

Ratio (Metabolic

Labeling)

1x 1.8x - 2.7x 1.8 - 2.7 [4]

Required Copper

(I) Concentration

High (e.g., >100

µM)

Low (e.g., 10-40

µM)

>10-fold

reduction
[3][4]

Signal Intensity

(General

CuAAC)

1x Up to 40x Up to 40 [3]

Localization

Precision

(STORM with

Cy5 dyes)

N/A
~20 nm (lateral),

~50 nm (axial)
N/A [8]

Experimental Protocols
Protocol 1: Site-Specific Labeling of a Cell-Surface
Protein in Cultured Hippocampal Neurons
This protocol is adapted from Uttamapinant et al., 2012 for labeling a protein of interest (POI)

that has been genetically tagged with a short peptide sequence (e.g., LplA Acceptor Peptide,

LAP), which can be specifically recognized and modified by an enzyme to attach a picolyl

azide.

Materials:

Primary hippocampal neuron cultures expressing the LAP-tagged POI

Sulfo-Cy5 Picolyl Azide

Alkyne-functionalized probe
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Engineered Lipoic Acid Ligase (LplA W37V mutant)

Copper(II) Sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Neurobasal medium and B-27 supplement

Hanks' Balanced Salt Solution (HBSS)

Phosphate Buffered Saline (PBS)

Procedure:

Enzymatic Picolyl Azide Ligation (PRIME):

Culture primary hippocampal neurons expressing the LAP-tagged POI to the desired day

in vitro (DIV).

Prepare the PRIME reaction mix in pre-warmed Neurobasal medium:

5 µM LplA W37V

10 µM Picolyl Azide probe

1 mM ATP

1 mM MgCl2

Replace the culture medium with the PRIME reaction mix and incubate for 20-30 minutes

at 37°C.

Wash the cells three times with warm HBSS to remove unreacted reagents.

Chelation-Assisted Click Reaction (CuAAC):
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Prepare the click reaction cocktail. First, mix 40 µM CuSO4 with 200 µM THPTA (5:1 molar

ratio) in HBSS.

Add 5 µM of the alkyne-probe conjugated to Sulfo-Cy5 to the CuSO4/THPTA mixture.

Initiate the reaction by adding 2.5 mM sodium ascorbate (freshly prepared).

Immediately replace the HBSS on the cells with the complete click reaction cocktail.

Incubate for 5-10 minutes at room temperature, protected from light.

Wash the cells three times with warm HBSS.

Imaging:

Image the labeled neurons using a fluorescence microscope equipped with appropriate

filters for Cy5 (Excitation/Emission ~650/670 nm).

For super-resolution imaging (STORM), follow the specific setup and buffer requirements

for inducing photoswitching of the Cy5 dye.

Protocol 2: Metabolic Labeling of Newly Synthesized
Proteins in Neurons
This protocol allows for the visualization of proteins synthesized over a specific time window by

incorporating a non-canonical amino acid bearing an alkyne group.

Materials:

Primary cortical or hippocampal neuron cultures

L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) (alkyne-containing methionine

analogs)

Methionine-free neuronal culture medium

Sulfo-Cy5 Picolyl Azide
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Click chemistry reagents (as in Protocol 1)

4% Paraformaldehyde (PFA) in PBS for fixation

0.25% Triton X-100 in PBS for permeabilization

Procedure:

Metabolic Labeling:

Deplete endogenous methionine by incubating neurons in pre-warmed methionine-free

medium for 30-60 minutes.

Replace the medium with methionine-free medium supplemented with 50-100 µM HPG.

Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C. The duration will depend

on the desired balance between signal strength and temporal resolution.

Wash the cells twice with warm PBS.

Fixation and Permeabilization:

Fix the neurons with 4% PFA in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Click Reaction:

Prepare the click reaction cocktail as described in Protocol 1, Step 2, but using 1-5 µM

Sulfo-Cy5 Picolyl Azide.

Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room

temperature, protected from light.
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Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes

with PBS.

Imaging:

Mount the coverslips and image using a confocal or super-resolution microscope. The

resulting fluorescence indicates the location of proteins synthesized during the HPG

incubation period.[5]

Visualizations
Signaling Pathway: AMPA Receptor Trafficking in
Synaptic Plasticity
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Experimental Workflow: Metabolic Labeling and Imaging
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Logical Relationship: Advantages of Picolyl Azide Click
Chemistry

Key Advantages

Experimental Outcomes

Sulfo-Cy5 Picolyl Azide

Picolyl group chelates Copper(I)

Faster Reaction Kinetics

Lower Copper Concentration Needed

Higher Signal-to-Noise Ratio

Reduced Cytotoxicity

Ideal for Live-Cell Imaging

Increased Detection Sensitivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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